Hexadecyl ferulate

Food Chemistry Lipid Oxidation Deep Frying

Hexadecyl ferulate (HF) is a hydroxycinnamic acid ester, specifically the hexadecyl ester of ferulic acid. It is synthesized to overcome the hydrophilicity of ferulic acid, enhancing its solubility and functionality in lipophilic environments.

Molecular Formula C26H42O4
Molecular Weight 418.6 g/mol
CAS No. 64190-80-3
Cat. No. B13891670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyl ferulate
CAS64190-80-3
Molecular FormulaC26H42O4
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-26(28)20-18-23-17-19-24(27)25(22-23)29-2/h17-20,22,27H,3-16,21H2,1-2H3/b20-18+
InChIKeyZISDTRGMDDVTKY-CZIZESTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyl Ferulate (CAS 64190-80-3): A Long-Chain Alkyl Ferulate Ester for Lipophilic Antioxidant Applications


Hexadecyl ferulate (HF) is a hydroxycinnamic acid ester, specifically the hexadecyl ester of ferulic acid [1]. It is synthesized to overcome the hydrophilicity of ferulic acid, enhancing its solubility and functionality in lipophilic environments [2]. A high-yield Steglich esterification synthesis method (yielding 76.77 ± 1.35%) has been established, confirming its chemical structure via FTIR and NMR spectroscopy [2]. Key physicochemical properties include a molecular weight of 418.6 g/mol, a topological polar surface area (TPSA) of 55.80 Ų, and a high calculated LogP (XlogP 9.60), underscoring its strong lipophilic character [3].

Why Hexadecyl Ferulate Cannot Be Replaced by General-Purpose Antioxidants or Shorter-Chain Analogs


Class-level substitution is invalid because the performance of alkyl ferulates is highly chain-length-dependent and system-specific. Studies show that antioxidant efficacy in bulk oils under high-temperature frying conditions increases with alkyl chain length, a trend that contradicts findings in simpler micellar or liposomal systems where a 'cut-off' effect for medium-chain lengths is observed [1]. Hexadecyl ferulate (C16) was reported to be the most effective antioxidant among four evaluated alkyl ferulates (C4, C8, C12, C16) in inhibiting lipid oxidation in soybean oil during deep frying [1]. This contrasts with evidence that longer alkyl ferulates (C16 and C20) can exhibit weak prooxidant or antioxidant properties in different model systems [2]. Therefore, the selection of a specific ferulate ester must be dictated by the target application's temperature and matrix, making generic interchange technically unsound.

Quantitative Differentiation of Hexadecyl Ferulate: Evidence from Direct Comparisons


Superior Inhibition of Lipid Oxidation Products vs. Shorter-Chain Alkyl Ferulates in Frying Oil

In a direct head-to-head comparison, hexadecyl ferulate (HF, C16:0) outperformed butyl, octyl, and dodecyl ferulates in inhibiting the formation of multiple oxidation products in soybean oil under deep frying conditions. The study evaluated p-anisidine value, total polar compounds, conjugated dienes, conjugated trienes, oxidized triglyceride monomers, triglyceride dimers, and triglyceride oligomers. The authors explicitly stated that 'the inhibitory effects of hexadecyl ferulate was the strongest' among the four synthesized alkyl ferulates [1]. Furthermore, HF and the synthetic standard TBHQ were the only compounds to exhibit 'better inhibitory effects on the generation of n-alkanals, (E)-2-alkenals, and 4-oxo-alkanals' as determined by 1H NMR, a capability not shared by the shorter-chain ferulates [1].

Food Chemistry Lipid Oxidation Deep Frying

Enhanced In Vitro Radical Scavenging Potency Compared to Ferulic Acid

A direct comparison of hexadecyl ferulate (HF) with its parent compound, ferulic acid (FA), demonstrated that HF has equivalent or improved scavenger activity in cell-free assays. The study by Nadal et al. (2018) reported the following IC50 values: in the DPPH assay, HF (0.083 ± 0.009 nmol/mL) showed higher potency than FA; in the ABTS radical cation decolorization assay, HF achieved an IC50 of 0.027 ± 0.002 nmol/mL [1]. This indicates that esterification with a hexadecyl chain does not abolish and may enhance the intrinsic radical-scavenging capacity of the ferulic acid pharmacophore.

DPPH Assay ABTS Assay Radical Scavenging

Superior Thermal Stability and High-Temperature Performance Relative to General-Purpose Antioxidants

The study by Chen et al. (2023) reported that hexadecyl ferulate demonstrates superior thermal stability suitable for frying applications. The authors note that conventional synthetic antioxidants like BHT and BHA offer 'weak potency at high-temperature food processing, because of their thermal decomposition, steam distillation, and absorbability by fried products' [1]. The paper's conclusion and supporting thermogravimetric data indicated that HF meets 'the industrial demands for ideal antioxidants with strong antioxidant capacity at high temperatures,' a claim not made for the shorter-chain ferulates or the free acid [1].

Thermogravimetric Analysis Thermal Stability High-Temperature

High-Impact Application Scenarios for Hexadecyl Ferulate Based on Evidence


Stabilization of High-Temperature Frying Oils Against Oxidative Deterioration

Hexadecyl ferulate is the most effective alkyl ferulate for inhibiting the formation of a broad spectrum of oxidation products (polar compounds, aldehydes, and polymerized triglycerides) in soybean oil during deep frying, outperforming shorter-chain analogs and matching or exceeding TBHQ in specific endpoints like alkenal suppression [1]. It is rational to procure HF over octyl or dodecyl ferulate for any industrial frying process where extending oil life and minimizing genotoxic aldehyde formation is critical.

Lipophilic Formulations Requiring Radical Scavenging with Intact Phenolic Activity

For researchers developing lipid-based formulations, such as emulsions, liposomes, or lipid nanoparticles, hexadecyl ferulate offers a unique profile. It retains the radical scavenging potency of ferulic acid (as shown by IC50 values in DPPH and ABTS assays) while possessing a high LogP value (9.60), ensuring integration into lipid phases [1][2]. This makes it a superior choice over the parent ferulic acid, which would partition poorly into lipophilic compartments.

Neuroprotective Molecule Design: Proof-of-Concept for Blood-Brain Barrier Penetration

The synthesis of hexadecyl ferulate was motivated by its potential to enhance blood-brain barrier (BBB) permeability due to its increased lipophilicity [1]. While in vivo evidence is pending, procurement for in vitro neuroprotection or BBB penetration models is scientifically merited, as it represents a rationally designed prodrug strategy for delivering ferulic acid to the central nervous system.

Studying Chain-Length-Dependent 'Cut-Off' Effects in Phenolipids

Contrasting evidence shows that hexadecyl ferulate acts as the strongest antioxidant in bulk frying oil but may exhibit weak prooxidant or antioxidant effects in other micellar or liposomal systems [1][2]. This makes HF a critical tool for academic or industrial researchers systematically investigating the 'cut-off' theory and designing optimal phenolipid antioxidants for specific food or pharmaceutical matrices.

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